molecular formula C7H8O2 B1666288 3-Methoxyphenol CAS No. 150-19-6

3-Methoxyphenol

Cat. No. B1666288
CAS RN: 150-19-6
M. Wt: 124.14 g/mol
InChI Key: ASHGTJPOSUFTGB-UHFFFAOYSA-N
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Patent
US08927779B2

Procedure details

Following general operating mode B, 3-methoxybromobenzene (127 μL, 1.0 mmol) was reacted with cesium hydroxide to give the expected product in the form of an oil with a yield of 85% (eluent: ethyl acetate/heptane 10:90).
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
127 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5](Br)[CH:6]=[CH:7][CH:8]=1.[OH-:10].[Cs+]>C(OCC)(=O)C.CCCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([OH:10])[CH:6]=[CH:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
ethyl acetate heptane
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC.CCCCCCC
Step Two
Name
Quantity
127 μL
Type
reactant
Smiles
COC=1C=C(C=CC1)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Cs+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.